

Application Note: Mass Spectrometry-Based Target Engagement Studies of Gallinamide A

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Compound of Interest

Compound Name: Gallinamide A TFA

Cat. No.: B12369400

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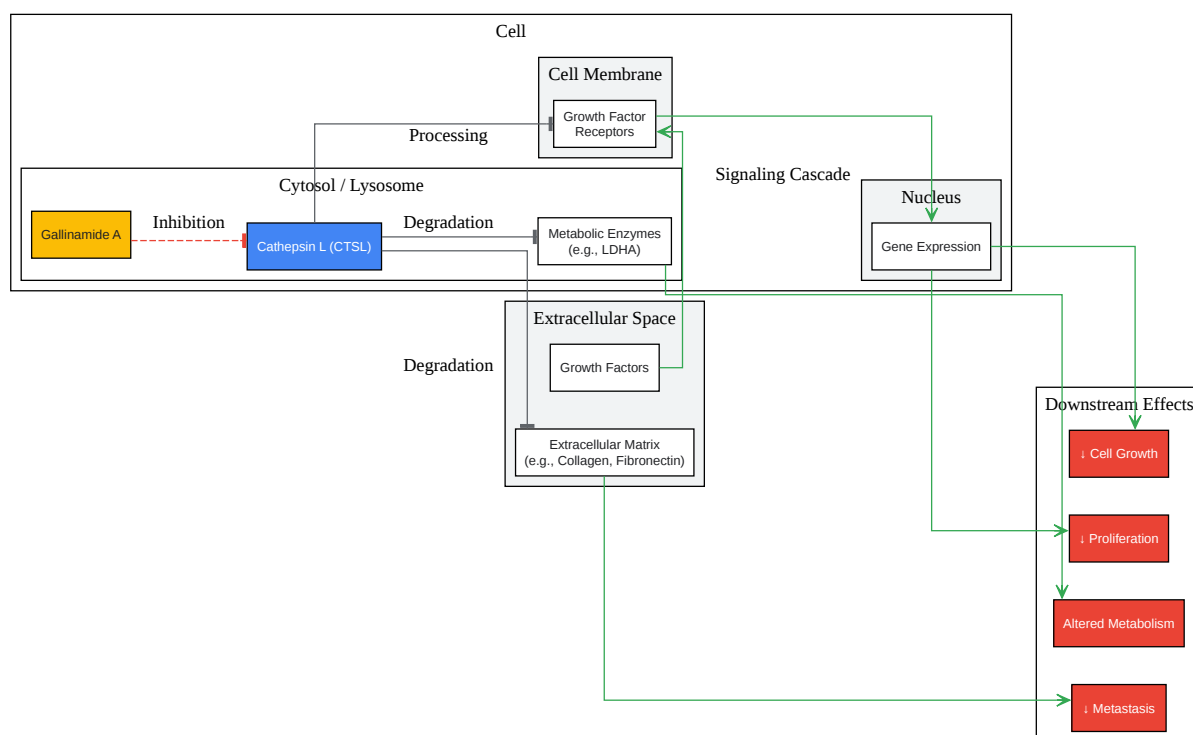
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of cysteine proteases.^[1] Its primary molecular target has been identified as Cathepsin L (CTSL), a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, antigen presentation, and tumor metastasis.^{[2][3]} Understanding the engagement of Gallinamide A with its cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides detailed protocols for assessing Gallinamide A target engagement using mass spectrometry-based quantitative proteomics, specifically focusing on a competitive activity-based protein profiling (ABPP) approach.

Signaling Pathway

Gallinamide A exerts its biological effects primarily through the inhibition of Cathepsin L. This inhibition can impact several downstream cellular processes. Cathepsin L is involved in the degradation of extracellular matrix (ECM) components, processing of growth factors and their receptors, and regulation of metabolic pathways.^[4] By inhibiting Cathepsin L, Gallinamide A can modulate these signaling cascades, potentially affecting cell growth, proliferation, and invasion.^[4]



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Caption: Gallinamide A signaling pathway.

Quantitative Data Summary

The inhibitory potency of Gallinamide A and its analogs has been evaluated against several cysteine proteases. The following table summarizes key kinetic parameters, demonstrating the high potency and selectivity of Gallinamide A for Cathepsin L.

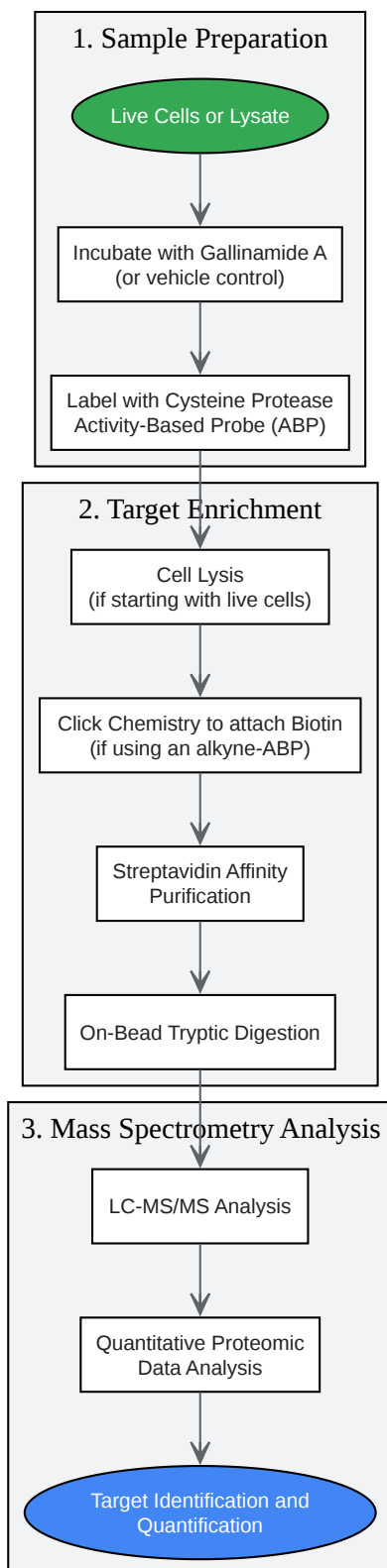
Compound	Target Protease	IC50 (nM)	Ki (nM)	kinact/Ki (M ⁻¹ s ⁻¹)	Reference
Gallinamide A	Human Cathepsin L	5.0	4.67 ± 0.40	901,000	[1] [5]
Gallinamide A	Human Cathepsin V	140	-	-	[1]
Gallinamide A	Human Cathepsin B	1600	-	-	[1]
Gallinamide A	T. cruzi Cruzain	0.26 ± 0.02	-	-	[5]
Analog 5	T. cruzi Cruzain	5.1 ± 1.4	-	-	[5]
Analog 10	Human Cathepsin L	-	0.0937 ± 0.01	8,730,000	[6]

Note: IC50, Ki, and kinact/Ki values are key parameters for evaluating enzyme inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme. k_{inact}/Ki is the second-order rate constant for enzyme inactivation, which is a measure of the efficiency of an irreversible inhibitor.

Experimental Protocols

A competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry is a powerful method to identify the cellular targets of Gallinamide A and assess its engagement with these targets in a complex biological system.

Experimental Workflow



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Caption: Mass spectrometry workflow.

Detailed Methodologies

1. Cell Culture and Treatment:

- Culture human cancer cells (e.g., MDA-MB-231, known to express high levels of Cathepsin L) in appropriate media.
- Treat cells with varying concentrations of Gallinamide A or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

2. Competitive Activity-Based Protein Profiling (ABPP):

- For live cells: After treatment with Gallinamide A, incubate the cells with a cell-permeable, alkyne-functionalized cysteine protease activity-based probe (ABP) (e.g., a derivative of E-64).
- For cell lysates: Harvest and lyse the treated cells in a suitable lysis buffer. Incubate the lysates with the alkyne-functionalized ABP.
- The ABP will covalently bind to the active site of cysteine proteases that are not already inhibited by Gallinamide A.

3. Click Chemistry and Enrichment:

- Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-functionalized ABP-labeled proteins.
- Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

- Perform on-bead digestion of the enriched proteins. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).
- Digest the proteins with sequencing-grade trypsin overnight at 37°C.

- Collect the resulting peptides and desalt them using C18 StageTips.

5. LC-MS/MS Analysis:

- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
- Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

6. Data Analysis:

- Process the raw mass spectrometry data using a software platform such as MaxQuant or Proteome Discoverer.
- Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
- Perform label-free quantification (LFQ) to compare the abundance of the identified proteins between the Gallinamide A-treated and vehicle control samples.
- Proteins that show a significant decrease in abundance in the Gallinamide A-treated samples are considered potential targets, as their active sites were blocked by Gallinamide A, preventing ABP labeling and subsequent enrichment. Cathepsin L is expected to be a primary hit.

This detailed protocol provides a robust framework for researchers to investigate the target engagement of Gallinamide A and other covalent inhibitors, facilitating a deeper understanding of their mechanism of action and aiding in the development of more selective and potent therapeutic agents.

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